Heliangin

Descripción general

Descripción

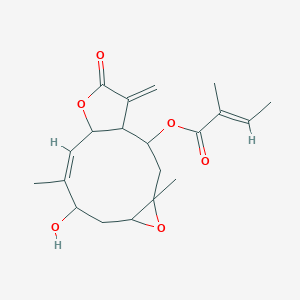

Heliangin is a type of sesquiterpenoid . It has been found to exhibit anti-inflammatory effects and can inhibit lipopolysaccharide-induced inflammation through the NF-κB pathway on LPS-induced RAW 264.7 cells . It also shows cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela), and liver (hepa59T/VGH) carcinoma cells .

Physical And Chemical Properties Analysis

This compound is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties : Heliangin exhibits significant anti-inflammatory effects. A study demonstrated that this compound inhibited inflammation in lipopolysaccharide (LPS)-induced RAW 264.7 cells by affecting the NF-κB pathway and reducing the expression of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. This suggests its potential use in treating inflammatory conditions (Lu et al., 2017).

Atherosclerosis Prevention : Research indicates that this compound might be effective in preventing atherosclerosis. It inhibits NO production in LPS-induced macrophage-like RAW 264.7 cells and suppresses the expression of ICAM-1, VCAM-1, E-selectin, and MCP-1 in vascular endothelial cells. This effect is mediated through the NF-κB signaling pathway, which is critical in the development of atherosclerosis (Saiki et al., 2022).

Chemical Structure Analysis : Studies dating back to the 1960s have focused on determining the chemical structure of this compound. Through chemical and spectroscopic data, including X-ray analysis, the structure of this compound has been elucidated, which is crucial for understanding its biological activities and potential applications (Iriuchijima et al., 1966).

Cytotoxic Effects : this compound and its derivatives have been studied for their cytotoxic properties. Research on Eupatorium kiirunense, which contains this compound, found that the compound exhibited cytotoxicity against various human carcinoma cells, suggesting its potential use in cancer therapy (Shen et al., 2005).

Physiological Activities : Investigations into the physiological activities of this compound and its derivatives have revealed its inhibitory effect on the growth of Avena coleoptile, which could be related to its influence on specific cellular processes (Yamaki et al., 1966).

Mecanismo De Acción

- Main Target : Heliangin primarily targets the ribosomal protein S2 (RPS2) in treating NPM1 mutant AML .

- Regulation of Pathways : This disruption affects the ribosomal proteins–MDM2–p53 pathway, stabilizing p53 .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Heliangin plays a crucial role in biochemical reactions, particularly in inhibiting nitric oxide production in macrophages. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound suppresses the expression of ICAM-1, VCAM-1, E-selectin, and MCP-1 in vascular endothelial cells stimulated with TNF-α . These interactions are primarily inhibitory, reducing inflammation and potentially preventing atherosclerosis.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In macrophage-like RAW 264.7 cells, this compound inhibits nitric oxide production, thereby reducing inflammation . In vascular endothelial cells, it suppresses the expression of adhesion molecules and cytokines, which are critical in the development of atherosclerosis . Additionally, this compound has been shown to disrupt pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia cells, leading to reduced cell proliferation and induced differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the NF-κB signaling pathway by preventing the phosphorylation of NF-κB and IκBα in vascular endothelial cells . In NPM1-mutated acute myeloid leukemia cells, this compound covalently binds to the small ribosomal protein RPS2, disrupting ribosomal RNA processing and synthesis . This interaction leads to nucleolar stress and activation of the p53 signaling pathway, resulting in anti-proliferative and pro-differentiation effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its anti-inflammatory effects can diminish with prolonged exposure. In in vitro studies, this compound’s inhibitory effects on nitric oxide production and cytokine expression are most pronounced within the first 24 hours of treatment . Long-term studies in vivo have shown that this compound can maintain its anti-inflammatory and anti-cancer effects over several weeks, although its efficacy may decrease with time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase in macrophages, inhibiting nitric oxide production . In cancer cells, this compound affects ribosomal RNA synthesis by binding to ribosomal proteins . These interactions can alter metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific binding proteins. In vascular endothelial cells, this compound accumulates in the cytoplasm and nucleus, where it exerts its anti-inflammatory effects . In cancer cells, this compound localizes to the nucleolus, disrupting ribosomal RNA synthesis .

Subcellular Localization

This compound’s subcellular localization is critical to its activity. In vascular endothelial cells, this compound is found in the cytoplasm and nucleus, where it inhibits NF-κB signaling . In NPM1-mutated acute myeloid leukemia cells, this compound localizes to the nucleolus, where it binds to ribosomal proteins and disrupts ribosomal RNA processing . This localization is facilitated by specific targeting signals and post-translational modifications.

Propiedades

IUPAC Name |

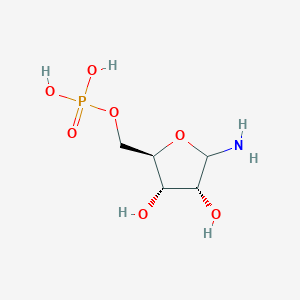

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7-/t13-,14+,15+,16+,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTWAOVNNLDWNH-GLKVUGPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2([C@H](O2)C[C@@H](/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Heliangin exert its anti-inflammatory effects?

A: Research suggests that this compound exerts its anti-inflammatory effects through multiple mechanisms. In LPS-induced macrophage-like RAW 264.7 cells, this compound inhibits the production of nitric oxide (NO) []. Furthermore, in TNF-α stimulated vascular endothelial cells, this compound suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and monocyte chemoattractant protein-1 (MCP-1) []. This suppression is linked to the inhibition of NF-κB and IκBα phosphorylation, suggesting this compound targets the NF-κB signaling pathway to reduce inflammation [].

Q2: this compound demonstrates cytotoxic activity against certain cancer cell lines. What is the mechanism behind this?

A: While the exact mechanism remains to be fully elucidated, this compound, along with other sesquiterpene lactones like eupaheliangolide A and 3-epi-heliangin, has shown cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela), and liver (hepa59T/VGH) carcinoma cells []. This suggests a potential role for this compound in cancer research, but further investigations are necessary to understand the specific pathways involved.

Q3: Beyond its anti-inflammatory and cytotoxic effects, does this compound exhibit other beneficial properties?

A: Interestingly, this compound has demonstrated potential in alleviating constipation. Studies indicate that Ligilactobacillus acidipiscis YJ5, a bacterium, produces this compound as a metabolite []. This metabolite, along with others, contributes to the bacterium's ability to improve constipation symptoms in both zebrafish and mouse models []. This effect is linked to this compound's influence on gut microbiota composition and potential modulation of the colonic water transport system [].

Q4: What is the structural characterization of this compound?

A: While the provided abstracts don't delve into the detailed spectroscopic data of this compound, they confirm its classification as a sesquiterpene lactone []. This class of compounds is known for its complex structures often containing a lactone ring fused to other ring systems. To obtain the molecular formula, weight, and detailed spectroscopic information (NMR, IR, Mass Spec), one would need to refer to resources like chemical databases or publications specifically dedicated to this compound's structural analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)

![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)

![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)

![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)